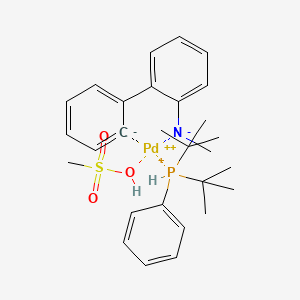
(tBu)2PPh Pd G4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound di-tert-butyl(phenyl)phosphine palladium(II) chloride (commonly referred to as (tBu)2PPh Pd G4) is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench-stable and soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl(phenyl)phosphine palladium(II) chloride typically involves the reaction of di-tert-butyl(phenyl)phosphine with a palladium(II) precursor. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for di-tert-butyl(phenyl)phosphine palladium(II) chloride are similar to laboratory synthesis but on a larger scale. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl(phenyl)phosphine palladium(II) chloride is involved in various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organometallic reagents (e.g., organoboranes, organostannanes), and bases (e.g., potassium carbonate, sodium tert-butoxide). The reactions are typically carried out under inert atmospheres and at elevated temperatures .
Major Products Formed: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Di-tert-butyl(phenyl)phosphine palladium(II) chloride has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds .
- Biology : It is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is used in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which di-tert-butyl(phenyl)phosphine palladium(II) chloride exerts its effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired cross-coupled products . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds:
- Di-tert-butyl(methyl)phosphine palladium(II) chloride
- Tri-tert-butylphosphine palladium(II) chloride
- Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G3)
- Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G2)
Uniqueness: Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G4) is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its fourth-generation palladacycle structure provides enhanced reactivity and selectivity compared to earlier generations .
Properties
Molecular Formula |
C28H39NO3PPdS+ |
|---|---|
Molecular Weight |
607.1 g/mol |
IUPAC Name |
ditert-butyl(phenyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C14H23P.C13H11N.CH4O3S.Pd/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-11H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
HNPVFOWAHHISLZ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
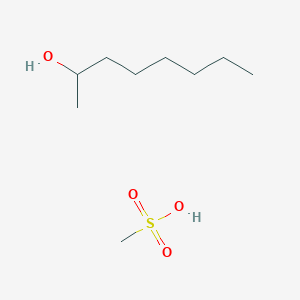
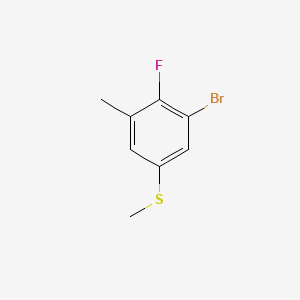

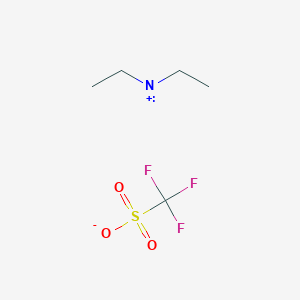
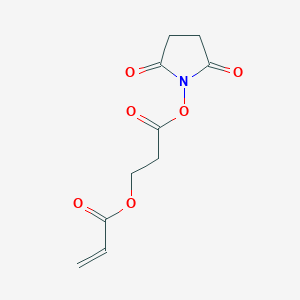
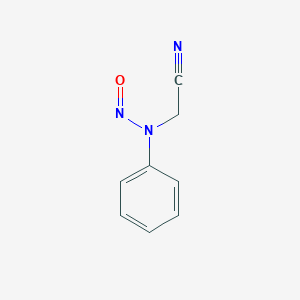
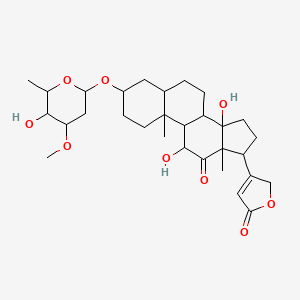

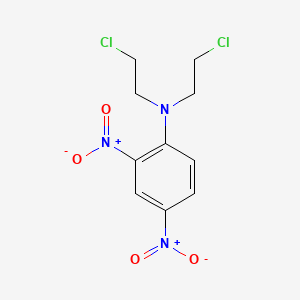
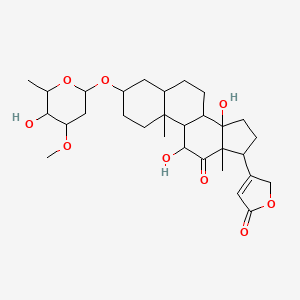
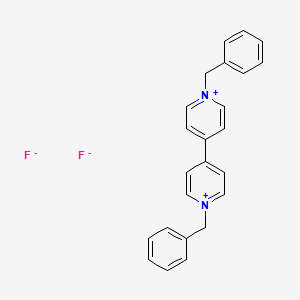
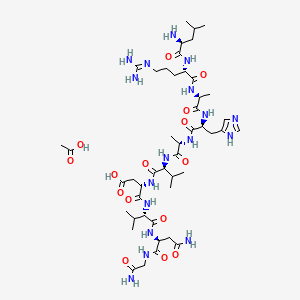
![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)
